Physicochemical Properties of 1-(3-pyridinyl)cyclopentanecarboxylic Acid: A Technical Guide
Physicochemical Properties of 1-(3-pyridinyl)cyclopentanecarboxylic Acid: A Technical Guide
Executive Summary
1-(3-pyridinyl)cyclopentanecarboxylic acid (CAS 143619-74-3) represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for the classic 1-phenylcyclopentanecarboxylic acid moiety found in antitussives (e.g., Caramiphen) and NK1 receptor antagonists (e.g., Netupitant analogs). The incorporation of the pyridine ring introduces a basic nitrogen center, significantly altering the physicochemical profile—specifically solubility, pKa, and lipophilicity—compared to its carbocyclic analogs. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and characterization protocols, designed to support lead optimization and process scale-up.
Molecular Identity & Structural Analysis[1]
The compound features a quaternary carbon at the 1-position of the cyclopentane ring, bearing both a carboxylic acid and a 3-pyridyl group. This structural motif creates a unique electronic environment where the electron-withdrawing nature of the pyridine ring (via the inductive effect) influences the acidity of the carboxylic group, while the steric bulk of the cyclopentane ring restricts conformational freedom.
Table 1: Molecular Identity & Predicted Properties
| Property | Value / Description |
| IUPAC Name | 1-(pyridin-3-yl)cyclopentane-1-carboxylic acid |
| CAS Number | 143619-74-3 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Appearance | White to off-white solid |
| Predicted pKa (Acid) | 3.8 – 4.2 (Carboxylic acid) |
| Predicted pKa (Base) | 4.8 – 5.4 (Pyridine Nitrogen) |
| Predicted LogP | 1.4 – 1.7 (pH dependent) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Rotatable Bonds | 2 (C-C(O)OH, C-Py) |
Note: The proximity of the basic pyridine nitrogen and the acidic carboxyl group suggests the potential for zwitterionic character in solution near the isoelectric point (pI ≈ 4.5–5.0), which can drastically affect solubility and extraction efficiency.
Synthetic Context & Impurity Profiling
The synthesis of 1-(3-pyridinyl)cyclopentanecarboxylic acid typically involves the dialkylation of a 3-pyridylacetate precursor. Understanding this pathway is crucial for identifying critical quality attributes (CQAs) and process impurities.
Core Synthetic Pathway
The most robust route utilizes ethyl 3-pyridylacetate as the starting material. The methylene group is activated by both the ester and the pyridine ring, allowing for double alkylation with 1,4-dibromobutane (or 1,4-dichlorobutane) using a strong base (e.g., NaH, KOtBu, or NaNH₂).
Diagram 1: Synthetic Pathway & Impurity Fate Map
Caption: Synthetic route from ethyl 3-pyridylacetate via dialkylation, highlighting key impurities.
Critical Impurities
-
Mono-alkylated Species (Impurity A): Result of incomplete cyclization. Detected by HPLC (longer retention time due to lipophilic halo-alkyl chain).
-
Decarboxylated Analog (Impurity B): Can form during high-temperature hydrolysis or aggressive drying.
-
Inorganic Salts: Residual bromide/chloride salts from the alkylation step must be removed to prevent interference with downstream coupling reactions.
Physicochemical Profiling Protocols
Accurate determination of pKa and LogP is essential for formulation development. The following protocols are designed to be self-validating.
pKa Determination (Potentiometric Titration)
Due to the likely zwitterionic nature, a standard acid-base titration is insufficient. We use a GLpKa (Gradient pH) method.
Protocol:
-
Preparation: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjustor). Ensure the solution is degassed to remove CO₂.
-
Acid Titration: Adjust pH to 2.0 using 0.5 M HCl.
-
Base Titration: Titrate with 0.5 M KOH under inert atmosphere (N₂) from pH 2.0 to pH 12.0.
-
Data Analysis: Plot the Bjerrum difference plot (
vs pH).-
Inflection 1 (Acidic): Corresponds to the protonation of the Pyridine Nitrogen (Expected pKa ~5.2).
-
Inflection 2 (Basic): Corresponds to the deprotonation of the Carboxylic Acid (Expected pKa ~4.0).
-
Self-Validation: If the inflection points are not distinct, perform the titration in a methanol/water cosolvent system (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Lipophilicity (LogD pH-Profile)
The partition coefficient (LogP) is relevant only for the neutral species. For this ionizable compound, the distribution coefficient (LogD) at physiological pH (7.4) is the critical parameter.
Protocol (Shake-Flask Method):
-
Phase System: n-Octanol / Phosphate Buffer (pH 7.4).
-
Equilibration: Pre-saturate both phases with each other for 24 hours.
-
Partitioning: Dissolve compound in the aqueous phase (1 mg/mL). Add equal volume of octanol. Shake for 2 hours at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 mins.
-
Quantification: Analyze both phases by HPLC-UV (254 nm).
-
Calculation:
.
Solid-State Characterization
The solid-state form impacts bioavailability and stability.
Melting Point & Thermal Analysis
-
Method: Differential Scanning Calorimetry (DSC).
-
Parameters: Heat from 30°C to 250°C at 10°C/min under N₂ purge.
-
Expected Behavior: A sharp endotherm indicating melting (typically >150°C for amino-acid-like zwitterions).
-
Warning: An exotherm immediately following the melt suggests decarboxylation . If observed, the melting point is a decomposition point (
), and the process temperature must be kept at least 50°C below this value.
Polymorphism Screening
-
Method: X-Ray Powder Diffraction (XRPD).
-
Relevance: Different crystal forms (polymorphs) can have different solubilities.
-
Screening Solvents: Recrystallize from Ethanol, Isopropanol, and Water/Acetone mixtures to identify stable forms.
Analytical Method (HPLC)
A robust HPLC method is required for purity assessment and reaction monitoring.
Table 2: Recommended HPLC Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water (Buffers basic nitrogen) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (Pyridine absorption max) |
| Column Temp | 30°C |
| Retention Order | Pyridine (impurities) < Target Acid < Ester Intermediate < Bis-alkylated impurities |
Handling & Stability
-
Storage: Store in a cool, dry place (Ambient or 2-8°C). The compound is generally stable but should be protected from moisture to prevent caking.
-
Reactivity: The carboxylic acid is ready for coupling (e.g., amide bond formation). The pyridine ring is susceptible to N-oxidation if exposed to strong oxidants (e.g., mCPBA, H₂O₂).
-
Safety: Handle as a standard organic irritant. Avoid inhalation of dust.
References
-
Hoffmann-La Roche Inc. (2001). NK1 Receptor Antagonists. U.S. Patent 6,297,375.[1] (Describes synthesis of related pyridine-based NK1 antagonists and intermediates). Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
PubChem. (n.d.). Compound Summary for CID 143619-74-3. National Center for Biotechnology Information. Link
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvatochromism and solubility behavior of zwitterionic compounds).
